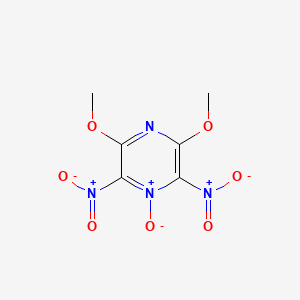
3,5-Dimethoxy-2,6-dinitropyrazine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIMETHOXY-2,6-DINITROPYRAZIN-1-IUM-1-OLATE is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of methoxy and nitro groups attached to a pyrazine ring, which imparts distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHOXY-2,6-DINITROPYRAZIN-1-IUM-1-OLATE typically involves the nitration of 3,5-dimethoxypyrazine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHOXY-2,6-DINITROPYRAZIN-1-IUM-1-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of 3,5-diamino-2,6-dimethoxypyrazine.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
3,5-DIMETHOXY-2,6-DINITROPYRAZIN-1-IUM-1-OLATE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 3,5-DIMETHOXY-2,6-DINITROPYRAZIN-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The methoxy groups contribute to the compound’s stability and reactivity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105): Known for its thermal stability and low sensitivity, used in energetic materials.
3,5-Dimethoxy-2,6-dinitropyrazine: Similar structure but lacks the ionic character of the 1-olate form.
Uniqueness
3,5-DIMETHOXY-2,6-DINITROPYRAZIN-1-IUM-1-OLATE is unique due to its combination of methoxy and nitro groups, which impart distinct chemical properties and potential applications. Its ionic nature also differentiates it from other similar compounds, influencing its reactivity and stability.
This detailed article provides a comprehensive overview of 3,5-DIMETHOXY-2,6-DINITROPYRAZIN-1-IUM-1-OLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H6N4O7 |
|---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
3,5-dimethoxy-2,6-dinitro-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C6H6N4O7/c1-16-3-5(9(12)13)8(11)6(10(14)15)4(7-3)17-2/h1-2H3 |
InChI Key |
WMQHDQBNBKQJJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C([N+](=C(C(=N1)OC)[N+](=O)[O-])[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















